3-Pivalamidopicolinic acid

Medicinal chemistry Drug design ADME optimization

3‑Pivalamidopicolinic acid (CAS 683242‑32‑2, MF C₁₁H₁₄N₂O₃, MW 222.24) is a 3‑amino‑functionalised picolinic acid derivative carrying a bulky tert‑butylcarbonyl (pivaloyl) protecting group. The molecule bears a carboxylic acid at the pyridine 2‑position and a pivalamido substituent at the 3‑position, creating a unique steric and electronic environment not replicated by the more common 6‑substituted isomer or by un‑substituted picolinic acid.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B13996912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pivalamidopicolinic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
InChIKeyHVQZBNBABSHFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pivalamidopicolinic Acid CAS 683242-32-2: Site‐Specific Picolinic Acid Building Block for Coordination Chemistry and Drug Discovery Intermediates


3‑Pivalamidopicolinic acid (CAS 683242‑32‑2, MF C₁₁H₁₄N₂O₃, MW 222.24) is a 3‑amino‑functionalised picolinic acid derivative carrying a bulky tert‑butylcarbonyl (pivaloyl) protecting group . The molecule bears a carboxylic acid at the pyridine 2‑position and a pivalamido substituent at the 3‑position, creating a unique steric and electronic environment not replicated by the more common 6‑substituted isomer or by un‑substituted picolinic acid . It is commercially supplied as a ≥98 % purity research building block and is principally employed in the synthesis of metal‑coordinating ligands, in decarboxylative cross‑coupling reactions that produce 3‑substituted 2‑arylpyridines, and as a late‑stage intermediate in medicinal chemistry programs [1].

Why 3‑Pivalamidopicolinic Acid Cannot Be Trivially Replaced – The Positional and Substituent Dependence of Reactivity, Lipophilicity, and Coordination Behaviour


Although the molecular formula C₁₁H₁₄N₂O₃ is shared with its 6‑pivalamido regioisomer, the placement of the pivalamido group at the pyridine 3‑position (ortho to the carboxylic acid) versus the 6‑position (para to the carboxylic acid) fundamentally alters the electron density on the ring, the steric environment around the metal‑binding carboxylate‑pyridine pocket, and the decarboxylation kinetics [1]. Furthermore, picolinic acid derivatives lacking the pivalamido substituent (e.g., 3‑aminopicolinic acid, LogP ≈ −0.36) display drastically different lipophilicity, hydrogen‑bonding capacity, and membrane permeability compared with the pivaloylated compound (LogP ≈ 1.76) [2]. These differences directly affect solubility in organic reaction media, chelation strength with transition metals, and the scope of downstream cross‑coupling reactions, making simple one‑for‑one substitution among in‑class analogs scientifically unjustifiable without re‑optimisation of the entire protocol.

3‑Pivalamidopicolinic Acid – Quantitative Differentiation Evidence Against Four Closest Analogs


Lipophilicity (LogP) Benchmarking Against 6‑Chloro‑5‑pivalamidopicolinic Acid, 3‑Aminopicolinic Acid, and Picolinic Acid

The calculated LogP of 3‑pivalamidopicolinic acid (1.76) is 0.73 log units lower than that of the 6‑chloro analog (2.49) . Compared with the unprotected parent amine 3‑aminopicolinic acid (LogP −0.36), the pivaloylated compound is 2.12 log units more lipophilic, and it is 1.04 log units more lipophilic than unsubstituted picolinic acid (LogP 0.72) [1][2]. This places 3‑pivalamidopicolinic acid in a moderate lipophilicity range that balances aqueous solubility with membrane permeation, a window often preferred for CNS‑sparing or oral drug candidates.

Medicinal chemistry Drug design ADME optimization

Topological Polar Surface Area and Hydrogen‑Bonding Profile Versus the Chlorinated Analog

3‑Pivalamidopicolinic acid and 6‑chloro‑5‑pivalamidopicolinic acid share an identical TPSA (79.3 Ų), but the target compound possesses three hydrogen‑bond acceptors (HBA = 3) and two donors (HBD = 2), whereas the chlorinated comparator features four HBA and two HBD . The extra HBA in the chloro analog arises from the chlorine substituent, which can engage in halogen‑bonding interactions that are absent in the target compound. For users seeking a cleaner hydrogen‑bonding profile free of halogen‑bond contributions, 3‑pivalamidopicolinic acid offers a simpler interaction landscape.

Bioavailability prediction Ligand design Scaffold optimization

Regiochemistry‑Dependent Decarboxylation Reactivity: 3‑Substituted Picolinic Acids Accelerate Decarboxylation Relative to the Parent Acid

Kinetic studies on 3‑substituted picolinic acids demonstrate that electron‑withdrawing and electron‑releasing substituents at the 3‑position accelerate decarboxylation in the protonated acid form compared with unsubstituted picolinic acid by interfering with coplanarity of the carboxyl group and the aromatic ring, thereby weakening the C–CO₂H bond [1]. While 3‑amino and 3‑hydroxy picolinic acids decarboxylate via a distinct protonation mechanism, other 3‑substituted derivatives (including carboxamido‑type substituents such as pivalamido) follow the Hammick decarboxylation pathway with elevated rate constants. This intrinsic reactivity is exploited in Cu/Pd‑catalyzed decarboxylative cross‑coupling reactions that convert 3‑substituted picolinic acids into 3‑substituted 2‑arylpyridines in yields up to 96 % [2].

Synthetic methodology Decarboxylative cross‑coupling Reaction kinetics

Positional Differentiation in Metal‑Chelation Geometry: 3‑Substitution Versus 6‑Substitution

In picolinic acid derivatives, metal binding occurs through the carboxylate oxygen and the pyridine nitrogen, forming a five‑membered chelate ring. When the pivalamido group resides at the 3‑position (ortho to the carboxylate), it creates steric hindrance immediately adjacent to the metal‑binding pocket, which can restrict the accessible coordination geometry and influence the ligand‑to‑metal ratio [1]. In contrast, the 6‑pivalamido regioisomer places the bulky tert‑butyl group remote from the chelation site, exerting minimal steric influence on the primary coordination sphere. This regiochemical difference is critical for lanthanide coordination, where high coordination numbers (typically 8–9) demand precise control of ligand steric bulk to achieve desired [Ln(L)₃] or [Ln(L)₃(H₂O)ₓ] stoichiometries [1].

Coordination chemistry Ligand design Lanthanide complexes

Commercial Purity Advantage Relative to the 6‑Chloro‑5‑pivalamidopicolinic Acid Alternative

The target compound is routinely supplied at ≥98 % purity (Leyan Product No. 1938283), whereas the closest chlorinated analog, 6‑chloro‑5‑pivalamidopicolinic acid, carries a minimum purity specification of 95 % . This 3‑percentage‑point purity differential can be consequential in multi‑step syntheses where impurities accumulate, potentially reducing yield and complicating purification of advanced intermediates. Additionally, the higher molecular weight of the chlorinated comparator (256.69 vs. 222.24 g·mol⁻¹) means that on a per‑mole basis, the target compound delivers more building block per gram of material purchased .

Chemical procurement Synthetic efficiency Quality control

3‑Pivalamidopicolinic Acid – Recommended Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Synthesis of 3‑Substituted 2‑Arylpyridine Libraries via Decarboxylative Cross‑Coupling

Medicinal chemistry groups pursuing 2‑arylpyridine scaffolds as kinase inhibitors, GPCR ligands, or antimicrobial agents should prioritise 3‑pivalamidopicolinic acid over unsubstituted picolinic acid because the 3‑substituent accelerates decarboxylation and enables direct installation of aryl/heteroaryl groups at the 2‑position via Cu/Pd‑catalyzed decarboxylative cross‑coupling, a transformation demonstrated to proceed in up to 96 % yield for 3‑substituted picolinic acids [1]. The 6‑substituted isomer cannot participate in this specific transformation without additional functional‑group manipulation.

Design of Lanthanide‑Sensitizing Ligands with Controlled Coordination Geometry

Researchers developing europium(III) or terbium(III) luminescent probes should select the 3‑pivalamido regioisomer when steric constraint of the primary coordination sphere is desired. The ortho‑positioned pivalamido group creates a confined chelation pocket that can prevent formation of higher‑nuclearity clusters and enforce discrete [Ln(L)₃] stoichiometry, a feature unavailable with the 6‑substituted isomer where the pivalamido group lies remote from the binding site [2].

Intermediates for CNS‑Sparing Drug Candidates Requiring Moderate Lipophilicity

Project teams optimizing ADME properties should choose 3‑pivalamidopicolinic acid (LogP 1.76) over the more lipophilic 6‑chloro‑5‑pivalamidopicolinic acid (LogP 2.49) when aiming to maintain aqueous solubility and avoid excessive tissue distribution, while still achieving sufficient membrane permeability . The target compound also avoids the halogen‑bonding interactions that the chloro analog introduces, simplifying off‑target liability assessment .

Scalable Multi‑Step Synthesis Where Input Purity Determines Downstream Yield

Process chemistry groups scaling up routes that use 3‑pivalamidopicolinic acid as a key intermediate benefit from its commercial availability at 98 % purity, which reduces the accumulation of by‑products across telescoped reaction sequences compared with the 95 % purity chlorinated alternative . The 15.5 % lower molecular weight also provides a mass‑efficiency advantage, delivering more molar equivalents per kilogram of purchased material.

Quote Request

Request a Quote for 3-Pivalamidopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.